N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring attached to a carboxamide group, which is further linked to a naphthalene moiety via a hydroxyethyl chain
Mechanism of Action
Target of Action
It’s worth noting that schiff bases, which are structurally similar to this compound, have often been used as chelating ligands in the field of coordination chemistry .
Mode of Action
Schiff base compounds, which share structural similarities with this compound, are known for their photochromic and thermochromic characteristics .
Biochemical Pathways
The compound’s aromatic nature, supported by nmr spectroscopy, suggests it may interact with π-conjugation pathways .
Result of Action
It’s worth noting that similar compounds, such as schiff bases, have been used in coordination chemistry, suggesting potential applications in this field .
Action Environment
The compound’s aromatic nature and potential photochromic and thermochromic characteristics suggest that light and temperature could potentially influence its behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxylic acid methyl ester with 2-hydroxynaphthaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
N-(2-hydroxy-2-phenylethyl)thiophene-2-carboxamide: Contains a phenyl group instead of a naphthalene ring, which may affect its reactivity and applications.
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the naphthalene and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLZCYGXTBJRDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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